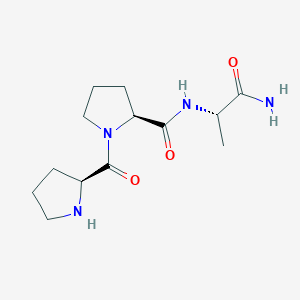

L-Prolyl-L-prolyl-L-alaninamide

Description

L-Prolyl-L-prolyl-L-alaninamide (also known as apstatin) is a synthetic tripeptide with the molecular formula C₁₉H₂₇N₃O₄ and a molecular weight of 361.44 g/mol. It functions as a potent inhibitor of aminopeptidase P, an enzyme that degrades bradykinin, a vasoactive peptide. Apstatin enhances bradykinin-mediated vasodilation in cerebral arteries, as demonstrated in studies using rat models . Its structure features two consecutive proline residues followed by alaninamide, which contributes to its enzymatic resistance and specificity.

Properties

CAS No. |

173178-67-1 |

|---|---|

Molecular Formula |

C13H22N4O3 |

Molecular Weight |

282.34 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-amino-1-oxopropan-2-yl]-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C13H22N4O3/c1-8(11(14)18)16-12(19)10-5-3-7-17(10)13(20)9-4-2-6-15-9/h8-10,15H,2-7H2,1H3,(H2,14,18)(H,16,19)/t8-,9-,10-/m0/s1 |

InChI Key |

JTOQGJMCFNSSMG-GUBZILKMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2 |

Canonical SMILES |

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Fmoc-Based SPPS Methodology

The Fmoc (fluorenylmethyloxycarbonyl) strategy is widely employed for PPA synthesis due to its compatibility with proline residues. As demonstrated in sulfonimidamide pseudopeptide synthesis, the protocol involves:

- Resin selection : 2-Chlorotrityl chloride (2-CTC) resin is preferred for its high loading capacity and mild cleavage conditions.

- Amino acid coupling : Sequential coupling of Fmoc-L-alaninamide, Fmoc-L-proline, and Fmoc-L-proline using activating agents such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine).

- Deprotection : Fmoc removal with 20% piperidine in DMF (Dimethylformamide).

- Cleavage : Final cleavage from the resin using hexafluoro-2-propanol (HFIP) in dichloromethane (DCM), preserving the amide terminus.

Key Parameters :

Challenges in Proline-Rich Sequences

Proline’s secondary amine structure impedes traditional coupling mechanisms, necessitating extended reaction times (2–4 hours per residue). Steric hindrance between consecutive prolines further reduces yields, often requiring a 1.5–2.0 molar excess of activated amino acids.

Solution-Phase Synthesis

Stepwise Esterification-Ammonolysis

A patent detailing L-alanimamide hydrochloride synthesis provides a foundational framework for solution-phase PPA preparation:

- Esterification : L-Proline is dissolved in methanol and treated with thionyl chloride (SOCl₂) or hydrogen chloride gas to form methyl esters.

- Ammonolysis : The ester intermediate reacts with ammonia to yield the primary amide, followed by vacuum distillation to remove excess NH₃.

- Sequential coupling : Dipeptide L-prolyl-L-proline is synthesized via mixed anhydride or active ester methods, followed by coupling with L-alaninamide using DCC (Dicyclohexylcarbodiimide).

Reaction Conditions :

Data Table: Comparative Yields in Solution-Phase Synthesis

| Step | Reagents | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| L-Pro methyl ester | SOCl₂, MeOH | 35°C | 92 | |

| L-Pro-L-Pro coupling | DCC, HOBt | 0°C → RT | 78 | |

| Final ammonolysis | NH₃, acetone | 20°C | 85 |

Hybrid Solid-Phase/Solution-Phase Approaches

Fragment Condensation Strategy

A hybrid method combines SPPS for dipeptide synthesis (L-Pro-L-Pro) with solution-phase coupling to L-alaninamide. This approach mitigates solubility issues associated with fully solution-phase synthesis:

- SPPS for L-Pro-L-Pro : Synthesized on 2-CTC resin, cleaved with HFIP.

- Solution-phase amidation : The dipeptide is activated as a pentafluorophenyl ester and reacted with L-alaninamide in DMF.

Advantages :

- Higher purity (>98%) compared to fully solution-phase routes.

- Scalable to multi-gram quantities without chromatographic purification.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- NMR : Distinct signals for proline δ-CH₂ (3.2–3.6 ppm) and alaninamide β-CH₃ (1.3–1.5 ppm).

- Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 355.2.

Industrial-Scale Production Considerations

Cost and Environmental Impact

Regulatory Compliance

- ICH guidelines : Residual solvents (DMF, DCM) must be <50 ppm in final products.

Chemical Reactions Analysis

Types of Reactions

(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

L-Alanyl-L-alanyl-L-prolyl-L-alanine

- Molecular Formula : C₁₄H₂₄N₄O₅

- Molecular Weight : 328.37 g/mol

- Key Features: This tetrapeptide shares a proline residue but includes additional alanine units. Unlike apstatin, it lacks an amidated C-terminus, which may reduce its stability and enzyme-binding affinity. No specific biological activity is reported in the evidence, suggesting it is primarily a research compound .

L-Methionyl-L-prolyl-D-phenylalanyl-N⁵-(diaminomethylene)-L-ornithyl-D-tryptophyl-L-phenylalanyl-L-lysyl-L-prolyl-L-valinamide

- Molecular Weight : ~1785.23 g/mol

- Key Features: A complex nonapeptide analogue of α-melanocyte-stimulating hormone (α-MSH). It incorporates D-amino acids (e.g., D-phenylalanine, D-tryptophan) to enhance receptor specificity and metabolic stability. Unlike apstatin, it targets melanocortin receptors and is used in studies on skin pigmentation and inflammation .

L-Alaninamide, L-alanyl-L-prolyl-L-tyrosylglycyl-L-phenylalanyl-L-threonylglycyl-L-methionyl

- Molecular Formula : C₄₂H₆₀N₁₀O₁₁S

- Molecular Weight : 913.05 g/mol

- Key Features: This heptapeptide contains tyrosine, phenylalanine, and methionine residues.

Simplified Proline Derivatives

L-Prolinamide

- Molecular Formula : C₅H₁₀N₂O

- Molecular Weight : 114.15 g/mol

- Key Features: A single proline residue with an amide group. It is structurally simpler than apstatin and lacks the tripeptide backbone required for aminopeptidase P inhibition. Used as a building block in peptide synthesis .

L-Alanyl-L-proline

- Molecular Formula : C₈H₁₄N₂O₃

- Molecular Weight : 186.21 g/mol

- Key Features : A dipeptide with one proline and one alanine residue. Its shorter chain limits enzyme interaction compared to apstatin, and it is primarily used in biochemical assays .

Comparative Analysis Table

Q & A

What are the critical considerations for designing experiments to study the conformational stability of L-Prolyl-L-prolyl-L-alaninamide in aqueous solutions?

Answer:

Experimental design should prioritize reproducibility by specifying buffer composition (e.g., pH, ionic strength), temperature control (±0.1°C), and analytical techniques such as circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR). For instance, CD can monitor secondary structural changes under varying pH conditions, while NMR provides residue-specific conformational dynamics . Include negative controls (e.g., scrambled peptide sequences) to isolate stability effects unique to the tripeptide. Statistical validation (e.g., triplicate runs with error bars) ensures robustness .

How can researchers reconcile contradictory data on the biological activity of this compound across different cell lines?

Answer:

Contradictions often arise from variability in cell-culture conditions (e.g., serum concentration, passage number) or differences in receptor expression profiles. To address this:

- Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. CHO-K1) under standardized conditions.

- Quantify receptor density via flow cytometry or qPCR to correlate activity with target availability.

- Use pathway-specific inhibitors (e.g., GPCR antagonists) to isolate mechanisms. Meta-analyses of published datasets, adjusted for methodological heterogeneity, can identify consensus trends .

What advanced techniques are recommended for validating the purity of synthetic this compound?

Answer:

Beyond basic HPLC-UV (≥95% purity threshold), advanced methods include:

- LC-MS/MS : Confirms molecular weight and detects trace impurities (e.g., deletion sequences).

- Amino acid analysis (AAA) : Quantifies molar ratios of proline and alanine residues after acid hydrolysis.

- Chiral GC-MS : Verifies enantiomeric purity, critical given the L-configuration requirement . Document batch-to-batch variability using coefficient of variation (CV) metrics .

What are the methodological challenges in studying the blood-brain barrier (BBB) permeability of this compound, and how can they be mitigated?

Answer:

Challenges include low in vivo bioavailability and nonspecific binding. Strategies:

- In vitro models : Use immortalized brain endothelial cells (hCMEC/D3) in Transwell assays with TEER (transepithelial electrical resistance) monitoring.

- Radiolabeling : Incorporate ¹⁴C or ³H isotopes for precise quantification in rodent perfusion studies.

- Pharmacokinetic modeling : Apply compartmental models to distinguish passive diffusion from active transport. Ethical approval (e.g., IACUC protocols) is mandatory for animal studies .

How should researchers approach structure-activity relationship (SAR) studies for this compound analogs?

Answer:

Systematic SAR requires:

- Backbone modifications : Substitute proline residues with D-proline or N-methylated variants to assess stereochemical and rigidity effects.

- Side-chain alterations : Introduce fluorinated or bulky groups at the alanine position to probe steric hindrance.

- High-throughput screening : Use SPR (surface plasmon resonance) for binding affinity or FRET-based assays for functional activity. Data normalization to parent compound efficacy ensures comparability .

What statistical frameworks are most appropriate for analyzing dose-dependent toxicity data of this compound in preclinical models?

Answer:

- Probit analysis : Estimates LD₅₀/LC₅₀ values with confidence intervals.

- Mixed-effects models : Account for inter-animal variability in longitudinal studies.

- Benchmark dose (BMD) modeling : Preferred over NOAEL/LOAEL for continuous data. Report p-values with corrections for multiple comparisons (e.g., Bonferroni) . Raw data must be archived in repositories like Figshare or Zenodo for independent validation .

What ethical and reporting standards apply to in vivo studies investigating this compound’s neuroprotective effects?

Answer:

Comply with ARRIVE 2.0 guidelines for animal research:

- Sample size justification : Power analysis based on pilot data.

- Randomization : Use stratified methods to allocate treatment/control groups.

- Blinding : Implement during data collection and analysis.

- Conflict of interest disclosure : Mandatory in publications. NIH grant-funded studies require inclusion of sex as a biological variable .

How can computational methods enhance the study of this compound’s interaction with enzymatic targets like prolyl oligopeptidase?

Answer:

- Molecular docking (AutoDock Vina) : Predict binding poses using crystal structures (PDB: 3DDU).

- Molecular dynamics (GROMACS) : Simulate binding stability over 100+ ns trajectories.

- MM-PBSA/GBSA : Calculate binding free energies. Validate predictions with mutagenesis (e.g., alanine scanning) .

What steps ensure reproducibility in synthesizing this compound via solid-phase peptide synthesis (SPPS)?

Answer:

- Resin selection : Use Fmoc-Rink amide MBHA resin for C-terminal amidation.

- Coupling agents : HBTU/HOBt with DIEA in DMF (2×20 min couplings).

- Cleavage cocktail : TFA:TIPS:H₂O (95:2.5:2.5) for 2 hr.

- Quality control : MALDI-TOF MS for mass verification; NMR for side-chain deprotection confirmation. Document all deviations from protocols .

How can researchers address gaps in the literature regarding this compound’s role in extracellular matrix remodeling?

Answer:

- Hypothesis-driven omics : Perform RNA-seq on fibroblast cultures to identify dysregulated ECM genes (e.g., MMPs, collagens).

- Histological validation : Use Masson’s trichrome staining in 3D collagen gels.

- Collaborative replication : Partner with labs using alternative models (e.g., zebrafish regeneration assays). Cite conflicting findings transparently in discussion sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.